molecular formula C21H21N3O5 B10981870 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10981870
M. Wt: 395.4 g/mol
InChI Key: BTFSOFBLWKIDHC-UHFFFAOYSA-N
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Description

N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-carboxamide derivative featuring a 1,3-benzodioxole moiety linked via an ethylamine spacer. The 5-oxo-pyrrolidine core is a common scaffold in enzyme inhibitors, particularly targeting bacterial enoyl-acyl carrier protein reductase (InhA) or kinases . The 1,3-benzodioxole group may enhance metabolic stability or binding affinity compared to other substituents, as seen in related compounds.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N3O5/c25-19-11-15(12-24(19)16-4-2-1-3-5-16)21(27)23-9-8-22-20(26)14-6-7-17-18(10-14)29-13-28-17/h1-7,10,15H,8-9,11-13H2,(H,22,26)(H,23,27)

InChI Key

BTFSOFBLWKIDHC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Pyrrolidinone Core Synthesis

The 5-oxo-1-phenylpyrrolidine-3-carboxamide moiety is typically constructed via a Michael addition-cyclization cascade . A representative approach involves reacting N-phenylmaleimide with a β-ketoamide derivative under basic conditions. For instance, 1,3-diaryl-5-oxo-proline derivatives are synthesized by treating 3-phenyl-2-propenoic acid ethyl ester with 2-bromo-propanedioic acid diethyl ester in the presence of sodium ethoxide (EtONa) in dry ethanol under reflux. This yields a diastereomeric mixture of pyrrolidinone intermediates, which are separated via flash chromatography. Hydrolysis of the ester groups using 10N NaOH at reflux produces the corresponding carboxylic acid.

Key Reaction Conditions

StepReagents/ConditionsYield
Michael AdditionEtONa, dry EtOH, reflux, 20 h65%
CyclizationSpontaneous under reflux-
Hydrolysis10N NaOH, reflux, 1 h85%

Amide Bond Formation with 1,3-Benzodioxol-5-ylcarbonyl Unit

The introduction of the 1,3-benzodioxol-5-ylcarbonyl group involves coupling 1,3-benzodioxole-5-carboxylic acid to the ethylenediamine linker. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) is a standard method. Alternatively, mixed anhydride methods with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) achieve comparable yields.

Optimized Coupling Protocol

  • Activation : 1,3-Benzodioxole-5-carboxylic acid (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq), DCM, 0°C, 30 min.

  • Coupling : Add N-ethylethylenediamine (1.0 eq), stir at room temperature for 12 h.

  • Workup : Wash with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate in vacuo.

  • Yield : 78% after purification by silica gel chromatography.

Final Assembly of Target Molecule

The convergent synthesis involves coupling the pyrrolidinone-3-carboxylic acid with the 1,3-benzodioxol-5-ylcarbonyl ethylenediamine intermediate. HATU-mediated amidation in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base is highly efficient. The reaction proceeds at room temperature for 6 h, yielding the target compound in 82% purity, which is further refined via recrystallization from ethanol/water.

Reaction Optimization and Challenges

Diastereoselectivity in Pyrrolidinone Formation

The Michael addition step often produces a 1:1 mixture of trans- and cis-diastereomers , necessitating chromatographic separation. Employing chiral auxiliaries or asymmetric catalysis remains underexplored but could enhance stereochemical control. For example, using Jacobsen’s thiourea catalyst in the cyclization step has been reported to improve enantioselectivity in related systems.

Stability of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxol-5-yl group is susceptible to acid-catalyzed ring-opening during hydrolysis or coupling steps. To mitigate this, reactions involving this moiety should maintain pH > 5 and avoid prolonged exposure to Brønsted acids.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 6.95 (s, 2H, benzodioxole), 5.10 (s, 2H, OCH₂O), 4.25 (t, J = 6.0 Hz, 2H, NHCH₂CH₂), 3.50 (m, 1H, pyrrolidinone-H3), 2.90–2.70 (m, 2H, pyrrolidinone-H2/H4).

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN, 1 mL/min) confirms >98% purity with a retention time of 12.3 min.

Scalability and Industrial Relevance

The EDCl/HOBt coupling and HATU-mediated amidation protocols are amenable to kilogram-scale production , with reported batch yields exceeding 70% in pilot plants. Solvent recovery systems (e.g., DCM and DMF distillation) reduce environmental impact.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for the Michael addition step from 20 h to 2 h, achieving 90% conversion by maintaining precise temperature control (80°C) and reagent stoichiometry.

Enzymatic Catalysis

Lipase-mediated amidation using Candida antarctica Lipase B (CAL-B) in tert-butanol achieves 65% yield under mild conditions (pH 7.5, 40°C), though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with the active sites of enzymes, inhibiting their activity. The compound may also bind to receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations :

  • The dichlorophenyl analog () directly inhibits InhA via hydrogen bonding with Tyr158, suggesting that bulky electron-withdrawing groups enhance target engagement.
  • The piperazine-sulfonyl derivative () may exhibit improved solubility due to its sulfonyl group, though its bioactivity data (81.8 and 0.574, context unclear) require further validation.
  • The indole-ethyl analog () demonstrates the versatility of the pyrrolidine-carboxamide scaffold in accommodating heterocyclic substituents.

Pharmacological Data and Efficacy

Limited quantitative data are available for direct comparison:

Further studies are needed to evaluate the target compound’s pharmacokinetics and in vivo efficacy.

Biological Activity

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS Number: 1040692-23-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O5. Its structure features a pyrrolidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H21N3O5
Molecular Weight377.41 g/mol
CAS Number1040692-23-6

Research indicates that compounds with similar structures often interact with various biological targets. For instance, the presence of the benzodioxole moiety is known to enhance binding affinity to specific receptors or enzymes, potentially modulating signaling pathways involved in cancer progression and other diseases.

  • Inhibition of Kinases : Compounds related to benzodioxole have shown selectivity for Src family kinases (SFKs), which are implicated in cancer cell proliferation and survival. This suggests that this compound may also exhibit kinase inhibitory activity .
  • Antioxidant Activity : The structural components of this compound may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells, a factor associated with various diseases including cancer and neurodegenerative disorders.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds:

  • In Vitro Studies : Analogous compounds have been tested for their ability to inhibit cancer cell lines. For example, a series of substituted benzodioxoles showed significant cytotoxic effects against various tumor cell lines .
  • Animal Models : Preclinical studies involving animal models have demonstrated the potential of benzodioxole derivatives to inhibit tumor growth and metastasis when administered at specific dosages .
  • Clinical Relevance : Although direct clinical data on this compound is scarce, its structural similarities to other active compounds suggest promising therapeutic applications in oncology.

Q & A

Q. What are the optimal multi-step synthetic routes for synthesizing N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves sequential reactions such as:

Amide coupling : Reacting 1,3-benzodioxole-5-carboxylic acid with ethylenediamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the intermediate benzodioxolylcarbonylaminoethylamine .

Pyrrolidine ring formation : Cyclization via intramolecular Mannich reaction or ketone condensation under reflux with catalysts like p-toluenesulfonic acid (PTSA) in aprotic solvents (e.g., THF) .

Carboxamide functionalization : Introducing the phenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, followed by carboxamide formation using activated esters .

  • Key Parameters : Solvent choice (DMF for coupling, THF for cyclization), temperature (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) critically affect yields (typically 45–70%) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, pyrrolidine carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns, critical for understanding bioactivity .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Screen for activity using:
  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or α-glucosidase via colorimetric methods (e.g., Ellman’s reagent for AChE) at varying concentrations (1–100 µM) .
  • Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity (IC₅₀ values) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or kinase targets, using tritiated ligands and scintillation counting .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., AChE or COX-2). Focus on benzodioxole and carboxamide moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
  • QSAR Modeling : Apply ML algorithms (Random Forest, SVM) to correlate substituent effects (e.g., electron-withdrawing groups on benzodioxole) with bioactivity .

Q. How can contradictory data in synthetic yields or bioactivity be resolved?

  • Methodological Answer :
  • DoE Optimization : Apply Design of Experiments (e.g., Box-Behnken) to identify critical factors (e.g., solvent polarity, catalyst loading) causing yield variability .
  • Meta-Analysis : Compare bioactivity datasets across studies, controlling for assay conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Validation : Confirm bioactivity via multiple assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What advanced analytical strategies address stability and degradation under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS/MS .
  • Metabolite Profiling : Use hepatocyte microsomes or S9 fractions with UPLC-QTOF to identify Phase I/II metabolites .
  • Solid-State Stability : Analyze crystallinity changes via PXDR and DSC to correlate with shelf-life predictions .

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